molecular formula C14H23NO4 B13039865 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid

Cat. No.: B13039865
M. Wt: 269.34 g/mol
InChI Key: RUBZEGFFOHZBIN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-yl)acetic acid derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic systems. The parent structure, 2-azaspiro[3.4]octane, consists of a six-membered azepane ring fused to a four-membered cycloalkane at a single spiro carbon atom. The numbering begins at the nitrogen atom in the azepane ring, proceeding through the six-membered ring before continuing into the four-membered ring.

The substituents are prioritized as follows:

  • 2-(tert-butoxycarbonyl) : A Boc protecting group attached to the nitrogen at position 2.
  • 5-yl acetic acid : A carboxylic acid moiety linked via a methylene bridge to carbon 5 of the spiro system.

The molecular formula is C₁₃H₂₁NO₅ , with a molecular weight of 271.31 g/mol. Key identifiers include the CAS registry number 1330763-34-2 and PubChem CID 124202914.

Molecular Geometry and Conformational Analysis

The 2-azaspiro[3.4]octane core adopts a 1 C 4 chair-boat conformation , as evidenced by nuclear magnetic resonance (NMR) coupling constants and X-ray crystallographic data from analogous spiro compounds. In this conformation:

  • The six-membered azepane ring assumes a chair-like geometry, with axial orientation of the Boc group to minimize steric clash.
  • The four-membered cycloalkane ring adopts a boat shape, constrained by the spiro junction.

Key structural parameters :

Parameter Value Source
N–C(spiro) bond length 1.47 Å DFT calculations
C(spiro)–C bond angle 93.5° X-ray data
Dihedral angle (N–C5–C6) 112.3° NMR J values

The Boc group induces steric hindrance , favoring equatorial positioning of the acetic acid substituent at C5. Intramolecular hydrogen bonding between the Boc carbonyl oxygen (O=C–O–) and the acetic acid hydroxyl (–COOH) further stabilizes this conformation.

Electronic Structure and Orbital Interactions

Density functional theory (DFT) studies reveal three critical electronic features:

  • Nitrogen lone pair polarization :
    The Boc group’s electron-withdrawing nature reduces electron density on the nitrogen, shifting its lone pair toward the carbonyl π* orbital. This creates a partial double-bond character in the N–C(O) bond (Wiberg bond index = 1.32).

  • Spiro conjugation effects :
    Hyperconjugation between σ(C–N) orbitals and the adjacent cycloalkane σ* orbitals delocalizes electron density across the spiro junction. Natural bond orbital (NBO) analysis shows a 12.7 kcal/mol stabilization energy from this interaction.

  • Carboxylic acid resonance :
    The acetic acid group participates in resonance with the spiro system, evidenced by a 15 ppm downfield shift of the carbonyl carbon in ¹³C NMR (δ = 174.2).

Orbital interactions :

  • The highest occupied molecular orbital (HOMO) localizes on the nitrogen lone pair and π(C=O) of the Boc group.
  • The lowest unoccupied molecular orbital (LUMO) resides on the σ*(C–O) of the acetic acid moiety, facilitating nucleophilic reactions at this site.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octan-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(9-15)6-4-5-10(14)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

RUBZEGFFOHZBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2CC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate Compound 3

  • Reactants: Compound 1 and Compound 2 (specific structures proprietary, but Compound 1 is 3-cyanoazetidine-1-carboxylic acid tert-butyl ester)
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
  • Conditions: Cooling to -60 to -78 °C
  • Reagent: Lithium bis(trimethylsilyl)amide (LiHMDS)
  • Reaction Time: 2-4 hours
  • Outcome: Formation of Compound 3 via deprotonation and nucleophilic addition

Notes: The low temperature ensures controlled lithiation and prevents side reactions. After reaction completion, quenching and extraction yield a crude pale yellow solid intermediate.

Step 2: Conversion to Compound 4 via Halogenation

Notes: The reaction is monitored until completion, followed by aqueous workup and washing steps to purify the intermediate. The yield reported is approximately 54.3%.

Step 3: Generation of Compound 5 via Lithiation

  • Reactant: Compound 4
  • Solvent: 2-Methyltetrahydrofuran
  • Reagent: n-Butyllithium (n-BuLi), 2.5 M solution in hexane
  • Conditions: Dropwise addition at -60 to -78 °C, reaction for 1-3 hours
  • Outcome: Formation of Compound 5 through lithiation and ring closure

Step 4: Formation of Compound 7 by Alkylation

  • Reactant: Compound 5
  • Solvent: 2-Methyltetrahydrofuran
  • Reagents: Compound 6 (alkylating agent), base (cesium carbonate, sodium hydrogen carbonate, or potassium carbonate), and 1,8-diazabicycloundec-7-ene (DBU)
  • Conditions: Room temperature (15-35 °C), 6-10 hours
  • Outcome: Alkylation to produce Compound 7

Notes: Molar equivalents of 1-3 of Compound 6 and base are used relative to Compound 5 to optimize conversion.

Step 5: Catalytic Hydrogenation to Compound 8

  • Reactant: Compound 7
  • Solvent: Ethyl acetate
  • Catalyst: Pd/C, Pd(OH)₂, or PtO₂ (0.02-0.1 molar equivalents)
  • Conditions: Hydrogen atmosphere at 15-25 psi, 15-35 °C, 6-10 hours
  • Outcome: Reduction of unsaturated bonds or protective groups to yield Compound 8

Step 6: Hydrolysis to Final Product (Compound 9)

  • Reactant: Compound 8
  • Solvent: Tetrahydrofuran and water mixture
  • Reagent: Alkali (NaOH, KOH, or LiOH)
  • Conditions: 15-35 °C, 16-24 hours
  • Outcome: Hydrolysis of ester groups to yield 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-yl)acetic acid

Summary Table of Reaction Conditions and Yields

Step Reactants / Reagents Solvent Conditions Reaction Time Yield (%) Notes
1 Compound 1 + Compound 2 + LiHMDS 2-MeTHF -60 to -78 °C 2-4 hours Not specified Controlled lithiation
2 Compound 3 + NaI Acetone 50-70 °C 12-16 hours ~54.3 Halogenation step
3 Compound 4 + n-BuLi 2-MeTHF -60 to -78 °C 1-3 hours Not specified Lithiation and ring closure
4 Compound 5 + Compound 6 + Base + DBU 2-MeTHF 15-35 °C 6-10 hours Not specified Alkylation
5 Compound 7 + Catalyst (Pd/C etc.) + H₂ Ethyl acetate 15-25 psi, 15-35 °C 6-10 hours Not specified Catalytic hydrogenation
6 Compound 8 + Alkali THF + Water 15-35 °C 16-24 hours Not specified Hydrolysis to final acid

Research Findings and Optimization Notes

  • The synthetic route has been designed to use 3-cyanoazetidine-1-carboxylic acid tert-butyl ester , a commercially available and scalable raw material.
  • The reaction conditions are mild and allow for convenient control of reaction progress.
  • The use of 2-methyltetrahydrofuran as a solvent provides an environmentally friendlier alternative to traditional ethers.
  • The process has been optimized for industrial production, focusing on minimizing purification steps and maximizing overall yield.
  • The catalytic hydrogenation step employs common catalysts such as Pd/C, which are well-established in pharmaceutical manufacturing.
  • The hydrolysis step uses common alkalis, ensuring easy scalability and cost-effectiveness.
  • The entire process is designed to be short in route, easy to amplify, and convenient to operate, which is critical for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in modulating the reactivity of the compound, allowing for selective reactions at the amine group. The spirocyclic structure provides unique steric and electronic properties that influence its interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Spiro Ring Size

Target Compound :
  • Spiro System : [3.4]octane
  • Functional Groups : Boc-protected amine, carboxylic acid
  • Molecular Weight : 210.23 g/mol (reported) / 255.3 g/mol (calculated)
Analog 1 : 2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic Acid (CAS 1341036-18-7)
  • Spiro System : [3.3]heptane (smaller ring system)
  • Molecular Formula: C₁₃H₂₁NO₄ (identical to target)
Analog 2 : tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate (CAS 1352546-72-5)
  • Spiro System : [3.3]heptane
  • Functional Groups : Boc-protected amine, carbamate (lacks carboxylic acid)
  • Molecular Weight : 228.3 g/mol (calculated)
  • Key Difference : Absence of carboxylic acid limits its utility in conjugation reactions .

Functional Group Modifications

Analog 3 : 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic Acid
  • Spiro System : [3.4]octane with oxa (oxygen) substitution
  • Functional Groups : Additional azetidine ring and carboxylic acid
  • Molecular Weight : 326.39 g/mol
  • Key Difference : Enhanced hydrogen-bonding capacity due to oxa and azetidine groups, suitable for targeting polar biological interfaces .

Biological Activity

2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid, with a CAS number of 2177267-05-7, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

Anti-inflammatory Effects

Compounds derived from spirocyclic structures have shown promise in reducing inflammation. The mechanism is thought to involve modulation of pro-inflammatory cytokines and pathways. Further studies are needed to establish the direct effects of this specific compound on inflammatory markers.

Structure-Activity Relationship (SAR)

The SAR analysis of azaspiro compounds reveals that modifications in the tert-butoxycarbonyl (Boc) group and the acetic acid moiety can significantly impact biological activity. For example:

  • Boc Group : The presence of the Boc group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Acetic Acid Moiety : Variations in the acetic acid structure can affect binding affinity to target proteins.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic structure.
  • Introduction of the Boc protecting group.
  • Addition of the acetic acid moiety.

Case Studies

Several studies have explored related compounds, providing insights into their biological activities:

  • Study on Azaspiro Compounds : A study demonstrated that azaspiro derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound .
  • Anti-inflammatory Research : Research on structurally related compounds indicated that modifications in the spirocyclic structure could lead to enhanced anti-inflammatory effects, warranting further investigation into this compound's potential .

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